N-[(oxan-4-yl)methyl]oxan-4-amine
Description
N-[(oxan-4-yl)methyl]oxan-4-amine is a bicyclic secondary amine featuring two tetrahydropyran-4-yl (oxan-4-yl) groups. Its structure comprises an oxan-4-ylmethyl group bonded to the nitrogen of another oxan-4-yl moiety. Notably, it serves as a core structure in the CntA inhibitor MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine), highlighting its role in targeting bacterial enzymes . Its physicochemical properties, such as moderate lipophilicity (predicted logP ~1.8) and hydrogen-bonding capacity, make it versatile for drug design.
Properties
CAS No. |
1249855-95-5 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)oxan-4-amine |
InChI |
InChI=1S/C11H21NO2/c1-5-13-6-2-10(1)9-12-11-3-7-14-8-4-11/h10-12H,1-9H2 |
InChI Key |
SYJUEOPMRCBWKW-UHFFFAOYSA-N |
SMILES |
C1COCCC1CNC2CCOCC2 |
Canonical SMILES |
C1COCCC1CNC2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(oxan-4-yl)methyl]oxan-4-amine with analogous compounds, emphasizing structural variations, biological activities, and applications:
Key Findings from Comparative Analysis
Structural Diversity and Bioactivity :
- The introduction of aromatic substituents (e.g., 3-bromobenzyl in or 3-trifluoromethoxybenzyl in ) enhances interactions with hydrophobic binding pockets in enzymes, improving inhibitory potency.
- Electron-withdrawing groups (e.g., trifluoromethoxy) increase metabolic stability and target affinity, as seen in GlyT1 inhibitors .
- Heterocyclic additions (e.g., imidazole-carboxamide in or azetidine in ) modulate solubility and bioavailability.
Synthetic Accessibility: this compound derivatives are typically synthesized via reductive amination or nucleophilic substitution (e.g., coupling oxan-4-ylmethylamine with aryl halides) . Challenges include isolating intermediates during dehydrosulfurization steps, as noted in heterocyclic syntheses (e.g., 1,3,5-oxadiazine derivatives) .
Physicochemical Properties: Lipophilicity: Compounds with aromatic substituents (e.g., 3-bromobenzyl) exhibit higher logP values (~2.5–3.0), whereas polar groups (e.g., sulfonamide in ) reduce logP, improving aqueous solubility. Hydrogen-Bonding Capacity: The oxan-4-yl group contributes to moderate hydrogen-bond donor/acceptor counts (1–2 donors, 3–5 acceptors), aiding membrane permeability .
Therapeutic Applications: Kinase Inhibition: Derivatives like cirtociclib (a cyclin-dependent kinase inhibitor) and navacaprant (a quinoline-based therapeutic) leverage the oxan-4-yl group for steric stabilization in active sites . Antimicrobial Activity: MMV1, containing the parent structure, demonstrates efficacy against bacterial carbon-nitrogen hydrolases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
